molecular formula C12H15N3O B7337923 6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile

6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile

Cat. No.: B7337923
M. Wt: 217.27 g/mol
InChI Key: AGPFMRMBUHRYNI-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound is commonly known as HCPA-1 and belongs to the class of pyridine derivatives.

Mechanism of Action

The mechanism of action of HCPA-1 is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, HCPA-1 reduces inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that HCPA-1 has several biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. HCPA-1 has also been shown to reduce the growth of cancer cells in vitro. Additionally, HCPA-1 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using HCPA-1 in lab experiments include its relative ease of synthesis, high purity, and potent inhibitory effects on COX-2. However, the compound has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on HCPA-1. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of various diseases. Another direction is to develop new derivatives of HCPA-1 with improved solubility and reduced toxicity. Additionally, future research could focus on the development of new drug delivery systems for HCPA-1 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, HCPA-1 is a promising compound that has shown potential in the treatment of various diseases. The compound's potent inhibitory effects on COX-2 make it an attractive target for drug development. However, further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of HCPA-1 involves the reaction of 2-methylpyridine-3-carboxaldehyde with (1R,2R)-2-hydroxycyclopentylamine in the presence of a catalyst. The reaction yields HCPA-1 with a purity of 99%. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

HCPA-1 has been extensively studied for its potential use in drug development. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. HCPA-1 has also been studied for its potential use in the treatment of pain and inflammation.

Properties

IUPAC Name

6-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8-9(7-13)5-6-12(14-8)15-10-3-2-4-11(10)16/h5-6,10-11,16H,2-4H2,1H3,(H,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPFMRMBUHRYNI-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC2CCCC2O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=N1)N[C@@H]2CCC[C@H]2O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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